N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride
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Overview
Description
N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and other therapeutic agents. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, making it a significant scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method includes the reaction of piperidine with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-ylmethyl)propane-1-sulfonamide
- N-(piperidin-2-ylmethyl)propane-1-sulfonamide
- N-(piperidin-3-ylmethyl)butane-1-sulfonamide
Uniqueness
N-(piperidin-3-ylmethyl)propane-1-sulfonamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H21ClN2O2S |
---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
N-(piperidin-3-ylmethyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-2-6-14(12,13)11-8-9-4-3-5-10-7-9;/h9-11H,2-8H2,1H3;1H |
InChI Key |
JIWSFPXNLLOLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCCNC1.Cl |
Origin of Product |
United States |
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